molecular formula C24H32O3 B1335046 4-(Hexyloxy)phenyl 4-pentylbenzoate CAS No. 50802-52-3

4-(Hexyloxy)phenyl 4-pentylbenzoate

Cat. No.: B1335046
CAS No.: 50802-52-3
M. Wt: 368.5 g/mol
InChI Key: QOSDDNTYRMLJLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Hexyloxy)phenyl 4-pentylbenzoate is an organic compound with the molecular formula C24H32O3 and a molecular weight of 368.52 g/mol . It is a member of the ester family, specifically a benzoate ester, which is characterized by the presence of a benzoic acid moiety esterified with an alcohol. This compound is often used in research settings, particularly in the field of proteomics .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Hexyloxy)phenyl 4-pentylbenzoate typically involves the esterification of 4-pentylbenzoic acid with 4-hexyloxyphenol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the reactants in an organic solvent such as dichloromethane or toluene .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar esterification reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, industrial methods may employ alternative catalysts and solvents to optimize the reaction conditions and reduce costs .

Chemical Reactions Analysis

Types of Reactions

4-(Hexyloxy)phenyl 4-pentylbenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-(Hexyloxy)phenyl 4-pentylbenzoate has several applications in scientific research:

    Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.

    Biology: Employed in the study of enzyme-catalyzed reactions involving esters.

    Medicine: Investigated for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed under physiological conditions.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-(Hexyloxy)phenyl 4-pentylbenzoate primarily involves its ester linkage. In biological systems, esterases can hydrolyze the ester bond, releasing the corresponding alcohol and acid. This hydrolysis reaction is crucial for its potential use in drug delivery, where the compound can act as a prodrug, releasing active pharmaceutical ingredients upon hydrolysis .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Hexyloxy)phenyl 4-butylbenzoate
  • 4-(Hexyloxy)phenyl 4-hexylbenzoate
  • 4-(Hexyloxy)phenyl 4-octylbenzoate

Uniqueness

4-(Hexyloxy)phenyl 4-pentylbenzoate is unique due to its specific alkyl chain lengths on both the phenyl and benzoate moieties. This unique structure can influence its physical properties, such as solubility and melting point, making it suitable for specific applications in research and industry .

Properties

IUPAC Name

(4-hexoxyphenyl) 4-pentylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32O3/c1-3-5-7-9-19-26-22-15-17-23(18-16-22)27-24(25)21-13-11-20(12-14-21)10-8-6-4-2/h11-18H,3-10,19H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOSDDNTYRMLJLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)CCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4068587
Record name Benzoic acid, 4-pentyl-, 4-(hexyloxy)phenyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4068587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

368.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50802-52-3
Record name Benzoic acid, 4-pentyl-, 4-(hexyloxy)phenyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=50802-52-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 4-pentyl-, 4-(hexyloxy)phenyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050802523
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoic acid, 4-pentyl-, 4-(hexyloxy)phenyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzoic acid, 4-pentyl-, 4-(hexyloxy)phenyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4068587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Customer
Q & A

Q1: What is the molecular structure of 4'-(Hexyloxy)phenyl 4-pentylbenzoate and how was it determined?

A1: The crystal and molecular structure of 4'-(Hexyloxy)phenyl 4-pentylbenzoate was determined using X-ray diffraction analysis [, ]. While the abstracts provided do not detail the specific structure, this technique allows researchers to determine the arrangement of atoms within the molecule and understand its three-dimensional conformation.

Q2: Why is understanding the crystal structure of 4'-(Hexyloxy)phenyl 4-pentylbenzoate relevant?

A2: 4'-(Hexyloxy)phenyl 4-pentylbenzoate belongs to a class of compounds known as liquid crystals, which have various applications in display technologies. Knowledge of the crystal structure provides valuable insights into the molecular arrangement and packing within the crystal lattice [, ]. This information is crucial for understanding the compound's physical properties, such as its melting point, viscosity, and optical behavior, which are essential for its applications in liquid crystal displays.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.